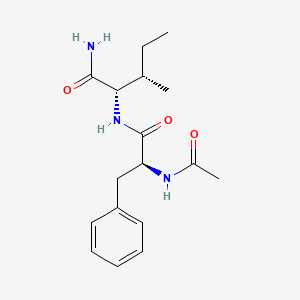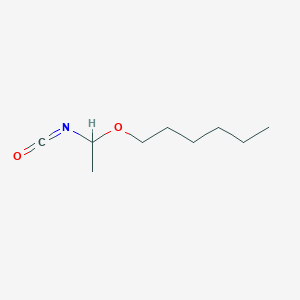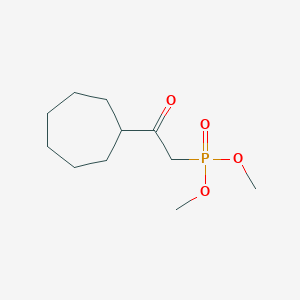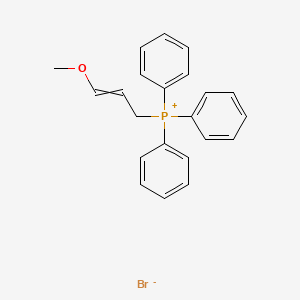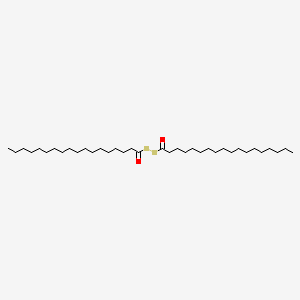
Se-octadecanoylselanyl octadecaneselenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Se-octadecanoylselanyl octadecaneselenoate is an organoselenium compound with the molecular formula C36H70O2Se2.
Méthodes De Préparation
The synthesis of Se-octadecanoylselanyl octadecaneselenoate typically involves the reaction of octadecanoyl chloride with sodium selenide in an organic solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium species. The product is then purified using column chromatography .
Industrial production methods for organoselenium compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may include additional steps for purification and quality control to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Se-octadecanoylselanyl octadecaneselenoate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide (H2O2) for oxidation, sodium borohydride (NaBH4) for reduction, and various alkyl halides for substitution reactions .
Applications De Recherche Scientifique
Se-octadecanoylselanyl octadecaneselenoate has several scientific research applications due to its unique chemical properties. In chemistry, it is used as a reagent for the synthesis of other organoselenium compounds.
In industry, this compound is used in the production of selenium-containing materials, which have applications in electronics, photovoltaics, and catalysis .
Mécanisme D'action
The mechanism of action of Se-octadecanoylselanyl octadecaneselenoate involves its ability to modulate redox reactions and interact with various molecular targets. The compound can form selenotrisulfide (S-Se-S) or selenenylsulfide (S-Se) adducts with cysteine residues in proteins, leading to the modulation of protein function and signaling pathways .
In cancer cells, this compound can induce apoptosis by activating caspases and disrupting mitochondrial function. This leads to the generation of reactive oxygen species (ROS) and the activation of downstream signaling pathways involved in cell death .
Comparaison Avec Des Composés Similaires
Se-octadecanoylselanyl octadecaneselenoate is similar to other organoselenium compounds such as selenocysteine, selenomethionine, and selenium dioxide (SeO2). it is unique in its structure and specific applications .
Selenocysteine: An amino acid that is incorporated into selenoproteins and has antioxidant properties.
Selenomethionine: Another amino acid that serves as a dietary source of selenium and has potential anticancer properties.
Selenium dioxide (SeO2): A commonly used oxidizing agent in organic synthesis.
This compound stands out due to its specific applications in the synthesis of other organoselenium compounds and its potential use as an anticancer agent .
Propriétés
Numéro CAS |
65212-12-6 |
|---|---|
Formule moléculaire |
C36H70O2Se2 |
Poids moléculaire |
692.9 g/mol |
Nom IUPAC |
Se-octadecanoylselanyl octadecaneselenoate |
InChI |
InChI=1S/C36H70O2Se2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-40-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3 |
Clé InChI |
UJIHUDRYMUCVSC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)[Se][Se]C(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tributyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14486822.png)
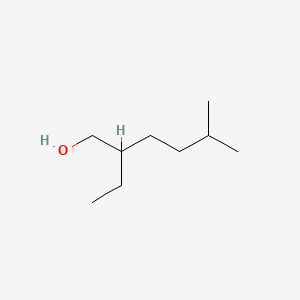
![N-[(3beta,5alpha)-3-Chlorocholestan-7-ylidene]hydroxylamine](/img/structure/B14486832.png)
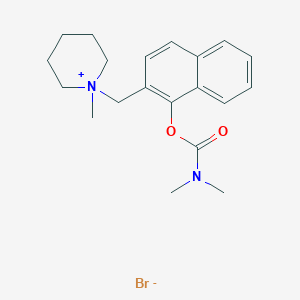
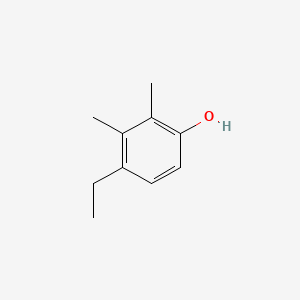

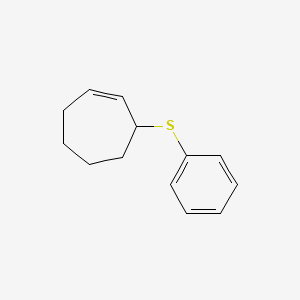
![Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]-](/img/structure/B14486878.png)

